molecular formula C17H17IN2S B12444351 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide

Cat. No.: B12444351
M. Wt: 408.3 g/mol
InChI Key: LIBSJLLOCATOHR-UHFFFAOYSA-N
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Description

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of an anilinovinyl group attached to the benzothiazolium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide typically involves the reaction of 2-ethylbenzothiazole with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzothiazolium derivatives.

Scientific Research Applications

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Anilinovinyl)-3-methylbenzothiazolium iodide
  • 2-(2-Anilinovinyl)-3-propylbenzothiazolium iodide
  • 2-(2-Anilinovinyl)-3-butylbenzothiazolium iodide

Uniqueness

2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit distinct reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17IN2S

Molecular Weight

408.3 g/mol

IUPAC Name

N-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide

InChI

InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H

InChI Key

LIBSJLLOCATOHR-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-]

Origin of Product

United States

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